Einecs 278-541-9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptadecafluorooctane-1-sulphonamide involves the reaction of heptadecafluorooctane-1-sulphonyl chloride with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Heptadecafluorooctane-1-sulphonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulphonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulphonamides, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Heptadecafluorooctane-1-sulphonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential use in biological systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mechanism of Action
The mechanism of action of heptadecafluorooctane-1-sulphonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting their function. Research is ongoing to fully understand the molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Perfluorooctane Sulfonate (PFOS): Similar in structure but with different functional groups.
Perfluorooctanoic Acid (PFOA): Another fluorinated compound with distinct properties and applications.
Uniqueness
Heptadecafluorooctane-1-sulphonamide stands out due to its unique combination of fluorinated and sulphonamide groups, which confer specific chemical and physical properties. These properties make it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .
Properties
CAS No. |
76752-82-4 |
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Molecular Formula |
C14H17F17N2O2S |
Molecular Weight |
600.34 g/mol |
IUPAC Name |
N,N-diethylethanamine;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide |
InChI |
InChI=1S/C8H2F17NO2S.C6H15N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;1-4-7(5-2)6-3/h(H2,26,27,28);4-6H2,1-3H3 |
InChI Key |
QLNGJPWJYNIYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C(C(C(C(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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